molecular formula C18H22F2N4O B2885111 3-Cyclopropyl-6-[5-(3,3-difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine CAS No. 2415586-43-3

3-Cyclopropyl-6-[5-(3,3-difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine

Cat. No.: B2885111
CAS No.: 2415586-43-3
M. Wt: 348.398
InChI Key: JFVCLRNHFGPQQS-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-[5-(3,3-difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

The synthesis of 3-Cyclopropyl-6-[5-(3,3-difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine involves multiple steps, typically starting with the preparation of the pyridazine and pyrrolo[3,4-c]pyrrole rings. These rings are then fused together through a series of cyclization reactions. Common reagents used in these reactions include cyclopropylamine, pyridazine derivatives, and various catalysts to facilitate the cyclization process .

Chemical Reactions Analysis

3-Cyclopropyl-6-[5-(3,3-difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropyl and pyridazine moieties, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-Cyclopropyl-6-[5-(3,3-difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its heterocyclic structure. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 3-Cyclopropyl-6-[5-(3,3-difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine include other heterocyclic compounds with pyridazine or pyrrolo[3,4-c]pyrrole structures. These compounds may share some chemical properties but differ in their specific substituents and overall molecular architecture. Examples include:

The uniqueness of this compound lies in its specific combination of cyclopropyl, pyridazine, and difluorocyclobutyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,3-difluorocyclobutyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N4O/c19-18(20)5-12(6-18)17(25)24-9-13-7-23(8-14(13)10-24)16-4-3-15(21-22-16)11-1-2-11/h3-4,11-14H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVCLRNHFGPQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CC4CN(CC4C3)C(=O)C5CC(C5)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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